molecular formula C23H25IN2O2 B12730948 Iododexetimide I-123 CAS No. 119391-70-7

Iododexetimide I-123

Cat. No.: B12730948
CAS No.: 119391-70-7
M. Wt: 484.4 g/mol
InChI Key: WJLRTFJPHDSXAF-QYMJHDELSA-N
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Description

Iododexetimide I-123 is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a derivative of dexetimide, labeled with the radioactive isotope iodine-123. This compound is known for its high affinity for muscarinic acetylcholine receptors, particularly the M1 subtype, making it valuable in neuroimaging studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iododexetimide I-123 typically involves the iodination of dexetimide. One common method includes the use of a precursor linked through a soluble polymer via a silyl linker. The iodination is carried out using iodine-123 in the presence of an oxidizing agent such as chloramine-T . The reaction conditions are carefully controlled to ensure high radiochemical yields and purity.

Industrial Production Methods

Industrial production of this compound involves the irradiation of a xenon-124 gas target with a proton beam to produce iodine-123. The iodine-123 is then chemically processed and incorporated into dexetimide through electrophilic iododesilylation . The final product is purified using a combination of size-exclusive and normal-phase chromatography to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

Iododexetimide I-123 undergoes several types of chemical reactions, including:

    Oxidation: The iodination process itself is an oxidation reaction where iodine-123 is introduced to the dexetimide molecule.

    Substitution: The iodination involves the substitution of a hydrogen atom in dexetimide with iodine-123.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is then used for imaging purposes. The purity and specific activity of the final product are critical for its effectiveness in SPECT imaging .

Scientific Research Applications

Iododexetimide I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Iododexetimide I-123 exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M1 subtype. The binding of the compound to these receptors allows for the visualization of their distribution and density using SPECT imaging. The high brain uptake and intense binding in M1 receptor-rich areas make it an attractive radiopharmaceutical for imaging purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iododexetimide I-123 is unique in its high affinity and selectivity for muscarinic acetylcholine receptors, particularly the M1 subtype. This makes it particularly valuable for neuroimaging studies focused on cognitive function and neuropsychiatric disorders .

Properties

CAS No.

119391-70-7

Molecular Formula

C23H25IN2O2

Molecular Weight

484.4 g/mol

IUPAC Name

(3S)-3-[1-[(4-(123I)iodanylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-4

InChI Key

WJLRTFJPHDSXAF-QYMJHDELSA-N

Isomeric SMILES

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[123I]

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Origin of Product

United States

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